![molecular formula C9H11NO3 B3008283 (R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid CAS No. 54732-46-6; 73025-68-0; 73025-69-1](/img/structure/B3008283.png)
(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid
Overview
Description
(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is an organooxygen compound and an organonitrogen compound. It derives from a beta-amino acid.
Scientific Research Applications
Enzymatic Synthesis
The enantiomers of 3-amino-3-phenyl-propionic acids, including (R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid, have been synthesized using asymmetric reduction and hydrolytic kinetic resolution techniques. These processes involve various microorganisms like Saccharomyces cerevisiae for the production of both enantiomers of the compound (Varga et al., 2013).
Metal-Organic Frameworks (MOFs)
(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid and its derivatives have been utilized in the design of novel metal-organic frameworks (MOFs). These MOFs are constructed with modified aromatic amino acids, and their chiral properties offer potential applications in non-linear optical (NLO) materials (Xie et al., 2007).
Crystal Structure Analysis
Research has explored the crystal structures of optically active compounds related to (R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid. These studies offer insights into the relationships between the structural and thermodynamic properties of these compounds, which are crucial for understanding their stability and interactions (Larsen & Marthi, 1997).
DFT Modeling and Spectroscopy
Density Functional Theory (DFT) has been applied to model the vibrational and electronic structure of 3-Amino-3-(4-fluorophenyl)propionic acid, a closely related compound. Such studies, aided by IR and Raman spectroscopy, provide valuable information about the molecular interactions and bonding characteristics of these compounds (Pallavi & Tonannavar, 2020).
Enzymatic Process Development
A continuous enzymatic process for the synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid, a compound similar to (R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid, has been developed. This process emphasizes the importance of enzymatic methods in the efficient and selective synthesis of chiral compounds (Tao and Mcgee, 2002).
Applications in Bionanocomposites
(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid and its derivatives, like 3-(4-Hydroxyphenyl)propionic acid, have been used in the development of bionanocomposites. These materials demonstrate significant potential in creating fully biodegradable and green materials with enhanced mechanical and thermal properties (Totaro et al., 2017).
properties
IUPAC Name |
(3R)-3-amino-3-(4-hydroxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPHNHPXFNEZBR-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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